N-Formyl-L-phenylalanine
CAS No.: 13200-85-6
VCID: VC21536850
Molecular Formula: C10H11NO3
Molecular Weight: 193.2 g/mol
* For research use only. Not for human or veterinary use.

Description |
N-Formyl-L-phenylalanine is a derivative of the amino acid L-phenylalanine, where a formyl group replaces one of the hydrogen atoms on the amino group. This modification results in a compound with unique chemical and biological properties, making it valuable in various research applications. Applications of N-Formyl-L-phenylalanineN-Formyl-L-phenylalanine is utilized in several areas of research and development: Peptide SynthesisIt serves as a building block in the synthesis of peptides, allowing researchers to create custom peptides for various applications in drug development and biochemistry . Drug DevelopmentIts unique structure makes it valuable in developing new pharmaceuticals, particularly in targeting specific biological pathways, enhancing efficacy, and reducing side effects . Protein EngineeringIt is used in modifying proteins to study their functions or improve their stability, which is crucial in biotechnology and therapeutic applications . Biochemical ResearchResearchers utilize it to investigate enzyme mechanisms and interactions, providing insights into metabolic pathways and potential therapeutic targets . Cosmetic FormulationsThe compound can be incorporated into cosmetic products for its potential benefits in skin health, making it appealing to the beauty industry focused on innovative ingredients . Comparison with Other Formylated CompoundsOther formylated compounds, such as N-formyl-methionyl-leucyl-phenylalanine (fMLP), have been studied extensively for their roles in immune response modulation. fMLP is known to influence neutrophil activity and has shown both pro-inflammatory and anti-inflammatory effects under different conditions . |
---|---|
CAS No. | 13200-85-6 |
Product Name | N-Formyl-L-phenylalanine |
Molecular Formula | C10H11NO3 |
Molecular Weight | 193.2 g/mol |
IUPAC Name | (2S)-2-formamido-3-phenylpropanoic acid |
Standard InChI | InChI=1S/C10H11NO3/c12-7-11-9(10(13)14)6-8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,11,12)(H,13,14)/t9-/m0/s1 |
Standard InChIKey | NSTPXGARCQOSAU-VIFPVBQESA-N |
Isomeric SMILES | C1=CC=C(C=C1)C[C@@H](C(=O)O)NC=O |
SMILES | C1=CC=C(C=C1)CC(C(=O)O)NC=O |
Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)O)NC=O |
Synonyms | N-Formyl-L-phenylalanine;13200-85-6;Formyl-L-phenylalanine;L-Phenylalanine,N-formyl-;NSTPXGARCQOSAU-VIFPVBQESA-N;SBB063854;(S)-2-Formamido-3-phenylpropanoicacid;(2S)-2-formamido-3-phenylpropanoicacid;N-Formyl-3-phenyl-L-alanine;N-Formylphenylalanine;N-Formyl-Phenylalanine;AC1LFSNR;AC1Q5QTN;SCHEMBL697901;CTK4B7653;MolPort-006-120-165;ANW-19403;AR-1K7050;ZINC82056149;AKOS010366496;AJ-18039;AK-57751;KB-58280;DB-042081;TC-108148 |
Reference | Kawakami et al. Diverse backbone-cyclized peptides via codon reprogramming. Nature Chemical Biology, doi: 10.1038/nchembio.259, published online 25 October 2009 http://www.nature.com/naturechemicalbiology |
PubChem Compound | 759256 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume